Disperse red 73

Description

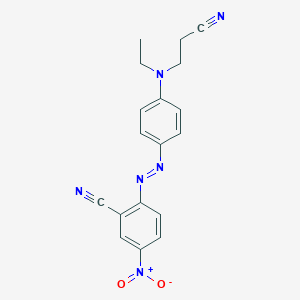

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c1-2-23(11-3-10-19)16-6-4-15(5-7-16)21-22-18-9-8-17(24(25)26)12-14(18)13-20/h4-9,12H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEORVDCGZONWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044601 | |

| Record name | 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16889-10-4 | |

| Record name | 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16889-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fantagen-rubine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 73 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YM5L40XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Red 73: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Toxicological Profile of a Widely Used Azo Dye

Disperse Red 73, a monoazo dye belonging to the disperse class of colorants, is characterized by its vibrant red hue and its application in the dyeing of synthetic fibers. For researchers, scientists, and drug development professionals, an understanding of its chemical and physical properties, alongside its biological interactions, is crucial for assessing its potential applications and toxicological risks. This technical guide provides a comprehensive overview of this compound, summarizing its key characteristics, outlining experimental methodologies, and exploring its known biological effects.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile, is a complex organic molecule. Its core structure consists of two substituted benzene rings linked by an azo bridge (–N=N–). The presence of cyano (–C≡N) and nitro (–NO₂) functional groups significantly influences its chemical reactivity and physical properties.

A summary of its key identifiers and physicochemical properties is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile |

| CAS Number | 16889-10-4[1][2] |

| Molecular Formula | C₁₈H₁₆N₆O₂[1][2][3][4] |

| Molecular Weight | 348.36 g/mol [1][2][3][4] |

| C.I. Number | 11116[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Dark red powder[1][5] |

| Melting Point | 149-150 °C[6] |

| Boiling Point (Predicted) | 614.2 ± 55.0 °C[6] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³[4][6] |

| Solubility | Soluble in ethanol, acetone, and benzene[1][5][7]; Insoluble in water[7] |

| LogP | 3.67 at 25°C[6] |

| λmax | Not explicitly found for this compound, but related compounds show absorbance in the visible region. |

Chemical Synthesis

The primary manufacturing method for this compound is through a well-established two-step process involving diazotization followed by azo coupling.[1][2][7]

Experimental Protocol: Laboratory Scale Synthesis

While a specific, detailed industrial protocol is proprietary, a plausible laboratory-scale synthesis can be extrapolated from general procedures for azo dye synthesis.

Materials:

-

2-Cyano-4-nitroaniline

-

N-ethyl-N-cyanoethylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Urea

-

Sodium acetate

-

Ethanol (for recrystallization)

Procedure:

-

Diazotization:

-

Dissolve a molar equivalent of 2-Cyano-4-nitroaniline in a mixture of concentrated hydrochloric acid and water, cooling the mixture to 0-5°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Any excess nitrous acid can be quenched by the careful addition of a small amount of urea.

-

-

Azo Coupling:

-

In a separate vessel, dissolve a molar equivalent of N-ethyl-N-cyanoethylaniline in a suitable solvent and cool to 0-5°C.

-

Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.

-

Adjust the pH of the reaction mixture to approximately 4-5 by adding a solution of sodium acetate to facilitate the coupling reaction.

-

Continue stirring for several hours until the reaction is complete, indicated by the formation of a colored precipitate.

-

-

Isolation and Purification:

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crude product with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified dye.

-

Dry the final product in a vacuum oven.

-

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Table 3: Analytical Methods for this compound

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| UV-Visible Spectroscopy | Confirmation of the chromophoric system and quantification. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -C≡N, -NO₂, -N=N-). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

A general reverse-phase HPLC method can be adapted for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient elution is typically employed.

-

Solvent A: Water (with 0.1% formic acid or phosphoric acid)

-

Solvent B: Acetonitrile (with 0.1% formic acid or phosphoric acid)

Procedure:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering through a 0.45 µm syringe filter.

-

Set the HPLC parameters, including the gradient program, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C).

-

Set the detector to monitor at the wavelength of maximum absorbance (λmax) of this compound in the chosen mobile phase.

-

Inject the standards and the sample, and record the chromatograms.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Toxicological and Biological Profile

The presence of nitro and cyano groups, as well as the azo linkage, raises toxicological concerns for this compound and other azo dyes. The reductive cleavage of the azo bond, which can occur through the action of azoreductase enzymes present in the liver and gut microbiota, can lead to the formation of potentially carcinogenic aromatic amines.

A study on the effects of this compound on the early life stages of zebrafish (Danio rerio) revealed significant biochemical alterations at environmentally realistic concentrations. These included impacts on:

-

Antioxidant Defense System: Alterations in the activity of antioxidant enzymes such as Glutathione S-transferase and Catalase were observed.

-

Neurotransmission: The activity of acetylcholinesterase, a key enzyme in the nervous system, was affected.

-

Energy Metabolism: Changes in parameters related to energy availability and consumption were noted.

These findings suggest that this compound can induce oxidative stress and neurotoxicity.

Genotoxicity

Studies on other disperse azo dyes have indicated potential genotoxic effects. While specific data for this compound is limited, the chemical class is known to have the potential to cause DNA damage, which is a critical consideration for any compound being evaluated for pharmaceutical applications.

Signaling Pathways

Currently, there is a lack of specific research detailing the interaction of this compound with particular signaling pathways in the context of drug development. The observed toxicological effects, such as the induction of oxidative stress, suggest potential interference with pathways sensitive to redox state, such as the Nrf2 and NF-κB pathways. However, further investigation is required to elucidate the precise molecular mechanisms of action. The structural motifs of this compound, including the nitro and cyano groups, are known to be biologically active and could potentially interact with various enzymatic and receptor systems.

Conclusion

This compound is a well-characterized azo dye with established chemical and physical properties. While its primary application is in the textile industry, its biological activity, particularly its potential to induce oxidative stress and neurotoxicity, warrants careful consideration by researchers in the fields of toxicology and drug development. The provided experimental frameworks for synthesis and analysis can serve as a starting point for further investigation. A significant knowledge gap remains regarding its specific interactions with cellular signaling pathways, highlighting a critical area for future research to fully understand its pharmacological and toxicological profile.

References

- 1. Benzonitrile, 2-[[4-[(2-cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitro- | SIELC Technologies [sielc.com]

- 2. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]azo]-5-nitro- | SIELC Technologies [sielc.com]

- 4. Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]azo]-5-nitro- | 12223-39-1 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to C.I. Disperse Red 73 (C.I. 11116)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Disperse Red 73, also identified by the Colour Index Number 11116, is a monoazo disperse dye characterized by its bright, blue-light red hue.[1] Its primary application is in the dyeing of synthetic fibers, particularly polyester, owing to its good fastness and suitability for various dyeing methods.[1][2][3] This document provides a comprehensive technical overview of its chemical identity, properties, synthesis, and analytical methodologies. The information is tailored for a scientific audience to support research and development activities where this compound may be of interest.

Chemical Identification and Properties

This compound is a synthetic organic compound belonging to the single azo class of dyes.[1] Its core structure is based on the coupling of diazotized 2-cyano-4-nitroaniline with N-ethyl-N-cyanoethylaniline.[1][3]

Molecular and Physicochemical Data

The fundamental properties of C.I. This compound are summarized in the table below, providing a quantitative basis for experimental design and analysis.

| Property | Value | Source |

| IUPAC Name | 2-[[4-[(2-cyanoethyl)(ethyl)amino]phenyl]azo]-5-nitrobenzonitrile | [4] |

| Synonyms | C.I. 11116, Disperse Rubine GFL, Rubine SE-GFL | [1][4] |

| CAS Registry Number | 16889-10-4 | [1] |

| Molecular Formula | C₁₈H₁₆N₆O₂ | [1][4] |

| Molecular Weight | 348.36 g/mol | [1][4] |

| Melting Point | 149-150 °C | [4] |

| Density (Predicted) | 1.22 g/cm³ | [5][6] |

| Appearance | Dark red powder | [2][3] |

| Solubility | Soluble in ethanol, acetone, and benzene. | [1][2][3] |

Experimental Protocols

Synthesis Methodology

The manufacturing process for C.I. This compound involves a standard azo coupling reaction.[1][3]

Protocol: Azo Dye Synthesis

-

Diazotization: 2-Cyano-4-nitroaniline is treated with a nitrite source (e.g., sodium nitrite) in a strong acid medium (e.g., hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.[1][7][8] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[8]

-

Coupling Reaction: The resulting diazonium salt solution is then slowly added to a solution of the coupling component, N-ethyl-N-cyanoethylaniline, under controlled pH conditions.[1] The coupling reaction occurs, leading to the formation of the C.I. This compound dye molecule.

-

Isolation and Purification: The precipitated dye is isolated via filtration, washed to remove residual reactants and byproducts, and subsequently dried. Further purification, if required for analytical standards, can be achieved through recrystallization.

Caption: Synthesis workflow for C.I. This compound.

Analytical Characterization

For research and quality control, robust analytical methods are necessary to confirm the identity and purity of the dye. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly effective technique.

Protocol: HPLC-MS/MS Analysis of Disperse Dyes

-

Sample Preparation (from Textile Matrix):

-

Accurately weigh approximately 1.0 g of the textile sample.[9]

-

Extract the dye using a suitable solvent such as methanol or acetonitrile (e.g., 20 mL).[9][10]

-

Facilitate extraction using ultrasonication at an elevated temperature (e.g., 30-60 minutes at 50-60°C).[9][11]

-

Filter the supernatant through a 0.22 µm syringe filter (PTFE or similar) into an LC vial.[9][11]

-

-

Chromatographic Separation:

-

System: UHPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[11]

-

Mobile Phase: A gradient elution using water and methanol (or acetonitrile), both typically containing a modifier like 0.1% formic acid to improve peak shape and ionization.[9]

-

Flow Rate: 0.2 - 0.6 mL/min.[10]

-

Injection Volume: 5 - 10 µL.[10]

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for disperse dyes.[9]

-

Mode: Positive ion mode is typically effective.

-

Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

-

Caption: General workflow for the analysis of this compound.

Toxicological and Safety Considerations

While specific toxicological data for this compound is limited in publicly available literature, disperse dyes as a class warrant careful handling.[6][12] Some azo dyes have been associated with skin sensitization and contact dermatitis.[13] It is imperative to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[6][12] Studies on similar commercial dyes have indicated potential for inducing toxicity in aquatic organisms, highlighting the need for proper disposal and environmental containment.[14]

Applications in Research and Development

Beyond its role in the textile industry, C.I. This compound can serve as a reference standard in several research contexts:

-

Analytical Method Development: As a target analyte for developing and validating methods to detect and quantify synthetic dyes in textiles, wastewater, and environmental samples.[11]

-

Toxicology Studies: Investigating the potential biological effects of azo dyes on various model organisms.

-

Bioremediation Research: Studying the degradation of azo dyes by microorganisms or advanced oxidation processes.

-

Materials Science: Characterization of dyed polymeric materials and fibers.[15]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 3. This compound | 16889-10-4 [chemicalbook.com]

- 4. 16889-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. lcms.cz [lcms.cz]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of CAS Number 16889-10-4 (Disperse Red 73)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound with CAS number 16889-10-4, commonly known as Disperse Red 73. This document includes quantitative data, detailed experimental methodologies for key analytical procedures, and visualizations of chemical synthesis and experimental workflows.

Core Physicochemical Properties

This compound is a single azo class monoazo dye characterized as a dark red powder.[1] It is soluble in ethanol, acetone, and benzene, but insoluble in water.[2][3][4] The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₆N₆O₂ | [5][6] |

| Molecular Weight | 348.36 g/mol | [3][7][8] |

| Melting Point | 149-150 °C | [2][3][9] |

| Boiling Point | 614.2 ± 55.0 °C (Predicted) | [2][3][9] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [2][3][9] |

| Flash Point | 325.3 °C | [5][6] |

| Vapor Pressure | 5.08 x 10⁻¹⁵ mmHg at 25°C | [5][6] |

| LogP (Octanol-Water Partition Coefficient) | 3.67 at 25°C | [3] |

| pKa (Acid Dissociation Constant) | 2.13 ± 0.50 (Predicted) | [3] |

| Refractive Index | 1.621 | [5][6] |

| Polar Surface Area (PSA) | 132.85 Ų | [5][6] |

| Exact Mass | 348.13300 u | [5][6] |

Synthesis Pathway

The manufacturing process for this compound involves a diazotization reaction followed by an azo coupling.[1] The synthesis begins with the diazotization of 2-Cyano-4-nitroaniline, which is then coupled with N-ethyl-N-cyanoethylaniline to form the final this compound molecule.[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures for organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[6] For pure crystalline organic compounds, a sharp melting range of 0.5-1.0°C is typically observed.[7]

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a heating oil (e.g., paraffin or silicone oil).[6][7]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7]

-

Observation: The temperature at which the substance first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded.[10] The melting point is reported as the range between t1 and t2.[10]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2]

Methodology:

-

Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[5]

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid like paraffin.[11]

-

Heating: The side arm of the Thiele tube is heated gently.[11] This creates convection currents that ensure uniform heating.[11]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Solubility Determination (General Protocol)

The solubility of a dye is a key parameter for its application in dyeing processes.

Methodology:

-

Sample Preparation: A known amount of the dye sample is prepared.

-

Dissolution: A specific volume of a solvent (e.g., water, ethanol, acetone) is added to a container with the dye sample.

-

Equilibration: The mixture is agitated at a constant temperature for a set period to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.[12]

-

Quantification: The concentration of the dye in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or gravimetric analysis after solvent evaporation.[12] The solubility is then calculated and expressed in units such as g/L or mol/L.

A technique known as 'solubility titration' can be employed for sparingly soluble compounds like disperse dyes.[13] This method involves the gradual addition of the substance to a solvent and monitoring the solution's extinction or light scattering, which changes abruptly once the solubility limit is exceeded.[13]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Red 73

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing methods for Disperse Red 73 (C.I. 11116), a monoazo dye used in the textile industry. The document details the chemical pathway, experimental protocols, and relevant physicochemical properties.

Introduction

This compound, with the chemical formula C₁₈H₁₆N₆O₂, is a synthetic dye belonging to the single azo class.[1] It is characterized by its bright, blue-light red shade and is primarily used for dyeing hydrophobic fibers such as polyester and its blends.[2][3] The dye is a dark red powder, soluble in organic solvents like ethanol, acetone, and benzene, but insoluble in water.[1][2] Its manufacturing process is centered around a well-established diazotization and azo coupling reaction.[1][2][4]

Physicochemical and Performance Data

A summary of the key properties and performance indicators for this compound is presented below.

| Property | Value |

| CAS Registry Number | 16889-10-4 |

| Molecular Formula | C₁₈H₁₆N₆O₂ |

| Molecular Weight | 348.36 g/mol |

| Appearance | Dark red powder |

| Melting Point | 149-150 °C |

| Boiling Point (Predicted) | 614.2±55.0 °C |

| Density (Predicted) | 1.22±0.1 g/cm³ |

| Light Fastness | 6 |

| Washing Fastness | 5 |

| Optimal Dyeing pH | 3 - 7 |

Data sourced from references[1][2][3][4][5].

Synthesis and Manufacturing

The synthesis of this compound is a two-stage process:

-

Diazotization: The process begins with the diazotization of an aromatic amine, specifically 2-Cyano-4-nitroaniline.

-

Azo Coupling: The resulting diazonium salt is then coupled with N-ethyl-N-cyanoethylaniline to form the final this compound molecule.[1][2][4]

The overall chemical reaction is illustrated in the pathway diagram below.

Experimental Protocols

While specific industrial manufacturing protocols are proprietary, a general laboratory-scale synthesis protocol can be outlined based on standard procedures for azo dye formation.

4.1. Step 1: Diazotization of 2-Cyano-4-nitroaniline

-

Dissolve 2-Cyano-4-nitroaniline in an acidic medium, such as a solution of hydrochloric acid and water.

-

Cool the resulting solution to a temperature between 0-5 °C in an ice bath. This low temperature is crucial for maintaining the stability of the diazonium salt that will be formed.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the cooled aniline solution while maintaining constant and vigorous stirring. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

4.2. Step 2: Azo Coupling Reaction

-

In a separate vessel, dissolve the coupling component, N-ethyl-N-cyanoethylaniline, in an appropriate solvent.

-

Slowly add the cold, freshly prepared diazonium salt solution from Step 1 to the solution of the coupling component.

-

Maintain the reaction mixture at a low temperature (typically below 10 °C) and a slightly acidic pH to facilitate the electrophilic substitution reaction.

-

The formation of the this compound dye will be indicated by a color change, and the product may begin to precipitate out of the solution.

4.3. Isolation and Purification

-

Once the coupling reaction is complete, the precipitated dye is isolated from the reaction mixture by filtration.

-

The filter cake is washed thoroughly with water to remove any remaining acid, unreacted salts, and other water-soluble impurities.

-

The crude dye is then dried.

-

If necessary, further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or dioxane, to achieve the desired purity.[4]

The general workflow for this synthesis is depicted in the diagram below.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions should be taken. This includes working in a well-ventilated area, using personal protective equipment (PPE) such as gloves and safety glasses, and handling all chemicals with care. Azo compounds should be handled with caution, as some can have toxicological properties.

Conclusion

The synthesis of this compound is a straightforward and well-documented process based on the fundamental principles of diazo chemistry. The key to successful and high-yield manufacturing lies in the careful control of reaction parameters, particularly temperature and pH, during both the diazotization and coupling stages. This guide provides a foundational understanding of the synthesis process for research, development, and quality control purposes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China this compound Manufacturers Suppliers Factory - this compound Price - WINCHEM [pigment-dye.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 4. This compound | 16889-10-4 [chemicalbook.com]

- 5. 16889-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Molecular weight and formula of Disperse Red 73

An In-depth Technical Guide to Disperse Red 73: Molecular Properties and Toxicological Profile

This technical guide provides a comprehensive overview of the disperse dye, this compound, with a focus on its chemical properties and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a monoazo dye belonging to the single azo class of chemical structures.[1] It is primarily used in the textile industry for dyeing synthetic fibers, as well as in the plastics, printing, and paint industries.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₆N₆O₂ | [1][4][5][6] |

| Molecular Weight | 348.36 g/mol | [1][4][5][6] |

| CAS Registry Number | 16889-10-4 | [1] |

| Appearance | Dark red powder/grain | [1][7] |

| Solubility | Soluble in ethanol, acetone, and benzene | [1][7] |

| Melting Point | 149-150 °C | [6] |

| Boiling Point | 614.2 ± 55.0 °C (Predicted) |[6] |

Manufacturing Process

The synthesis of this compound involves a diazotization and coupling reaction. The manufacturing process consists of the diazotization of 2-Cyano-4-nitroaniline, which is then coupled with N-ethyl-N-cyanoethylaniline.[1][3]

Toxicological Profile

The toxicological profile of this compound is of interest to researchers due to its potential for human and environmental exposure. Studies have indicated that this dye may exhibit cytotoxic and genotoxic effects.

Cytotoxicity

This compound has been shown to induce cytotoxicity in various cell lines. For instance, studies on HepG2 cells, a human liver cancer cell line, have demonstrated a reduction in cell viability upon exposure to the dye.

Genotoxicity

There is evidence to suggest that this compound may have genotoxic potential. The Ames test, a bacterial reverse mutation assay, has been used to evaluate its mutagenicity. Furthermore, the micronucleus assay has been employed to assess chromosomal damage in cells exposed to the dye.

Mechanism of Toxicity

While a specific signaling pathway for this compound has not been fully elucidated in the available literature, studies suggest that its toxicity may be mediated through the induction of oxidative stress. This can lead to cellular damage, including lipid peroxidation and depletion of antioxidants like glutathione. Biochemical alterations in neurotransmission have also been observed in aquatic organisms exposed to this dye.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the toxicology of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: This assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test evaluates the ability of a substance to cause mutations that restore the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-free medium.

Methodology:

-

Strain Selection: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls, in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indication of chromosomal damage.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human lymphocytes, HepG2) is cultured and exposed to various concentrations of this compound.

-

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.

-

Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: The frequency of micronucleated cells is determined by microscopic examination of a large population of cells (typically 1000-2000 binucleated cells per concentration). An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

HepG2 Cytotoxicity Assay

This assay is used to evaluate the cytotoxic effects of a compound on the human liver cell line, HepG2.

Principle: Cell viability is assessed using various indicators, such as membrane integrity (e.g., trypan blue exclusion), metabolic activity (e.g., MTT or WST-1 assay), or ATP content (e.g., CellTiter-Glo assay).

Methodology (MTT Assay Example):

-

Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Exposure: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the control (untreated cells), and an IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Visualizations

The following diagram illustrates a logical workflow for the toxicological assessment of a chemical compound like this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]

- 3. China this compound Manufacturers Suppliers Factory - this compound Price - WINCHEM [pigment-dye.com]

- 4. This compound | 16889-10-4 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 16889-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

An In-Depth Technical Guide to the Photophysical and Spectral Properties of Disperse Red 73

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73 (C.I. 11116) is a monoazo disperse dye characterized by its bright, blue-light red hue. It finds primary application in the dyeing of synthetic fibers, particularly polyester and its blends, as well as acetate, triacetate, and nylon fibers.[1] Its molecular structure, insolubility in water, and affinity for hydrophobic fibers are key to its function as a disperse dye.[1] Understanding the photophysical and spectral properties of this compound is crucial for optimizing its use in various applications, from textile dyeing to potential roles in advanced materials and as a research tool. This guide provides a comprehensive overview of the known properties of this compound, details the experimental protocols for their characterization, and offers comparative data from related disperse dyes to provide a broader context in the absence of extensive specific data for this particular dye.

Core Properties of this compound

This compound is a dark red powder soluble in organic solvents such as ethanol, acetone, and benzene.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CI Name | This compound | [2] |

| CI Number | 11116 | [2] |

| CAS Number | 16889-10-4 | [2][3] |

| Molecular Formula | C₁₈H₁₆N₆O₂ | [2][3] |

| Molecular Weight | 348.36 g/mol | [2][3] |

| Chemical Class | Monoazo | [2] |

| Appearance | Dark red powder | [1][2] |

| Solubility | Soluble in ethanol, acetone, benzene; Insoluble in water | [1][2] |

Chemical Structure:

Caption: Chemical Structure of this compound.

Spectral Properties

Solvatochromism

The absorption and emission spectra of azo dyes can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[4][5] Generally, with increasing solvent polarity, a bathochromic (red) shift in the absorption maximum is observed for many azo dyes.[6] This is attributed to the stabilization of the more polar excited state relative to the ground state.[6] A systematic study of this compound in a range of solvents with varying polarity would be necessary to fully characterize its solvatochromic behavior.

Photophysical Properties

Quantitative photophysical data such as fluorescence quantum yield and lifetime for this compound are not well-documented in publicly accessible literature. Azo compounds are often known to have low fluorescence quantum yields due to efficient non-radiative decay pathways. However, some azo dyes do exhibit fluorescence, and this property can be highly dependent on their molecular structure and environment.

Comparative Data for Other Disperse Red Dyes

To provide context, the following table summarizes available photophysical data for other relevant disperse red dyes. It is important to note that these values are not directly transferable to this compound but can offer an indication of the expected range of properties for similar molecules.

| Dye | Absorption Max (λ_max) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Lifetime (τ_F) | Solvent | Reference |

| Disperse Red 60 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7][8][9][10] |

| Disperse Red 82 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [11][12][13][14][15] |

Note: Specific quantitative photophysical data for Disperse Red 60 and 82 were not found in the search results. The provided citations refer to general information about these dyes.

Experimental Protocols

The following sections detail the standard methodologies for characterizing the photophysical and spectral properties of a disperse dye like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λ_max) of the dye.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetone, or dimethylformamide) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectra of the diluted dye solutions over a wavelength range of approximately 300-800 nm.

-

The absorbance at the λ_max should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

-

-

Data Analysis: Identify the λ_max from the absorption spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Caption: UV-Vis Absorption Spectroscopy Workflow.

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime of the dye.

Methodology for Emission Spectrum:

-

Sample Preparation: Use the same diluted solutions prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the sample at its λ_max (determined from the absorption spectrum).

-

Record the fluorescence emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region.

-

-

Data Analysis: Identify the wavelength of maximum emission (λ_em).

Methodology for Relative Fluorescence Quantum Yield (Φ_F):

The quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G or Cresyl Violet).

-

Measurement:

-

Prepare solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorption spectra and integrated fluorescence intensities of both the sample and the standard.

-

-

Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ_F is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Methodology for Fluorescence Lifetime (τ_F):

Time-Correlated Single Photon Counting (TCSPC) is a common method for measuring fluorescence lifetimes.

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector is required.

-

Measurement:

-

Excite the sample with short pulses of light at its λ_max.

-

The detector measures the arrival times of the emitted photons relative to the excitation pulses.

-

-

Data Analysis: A histogram of the photon arrival times is generated, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ_F).

Caption: Fluorescence Spectroscopy Workflow.

Conclusion

This compound is a commercially important monoazo dye with well-established applications in the textile industry. While its basic chemical and physical properties are known, a detailed, quantitative understanding of its photophysical and spectral characteristics remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically characterize the absorption, emission, quantum yield, and fluorescence lifetime of this compound. Such data would not only be valuable for optimizing its current applications but could also pave the way for its use in novel technological areas where precise control and understanding of light-matter interactions are paramount. The study of its solvatochromic behavior, in particular, could yield insights into its potential as a sensor or molecular probe. Further research is encouraged to fill the existing gaps in the scientific literature regarding the photophysical properties of this widely used dye.

References

- 1. China this compound Manufacturers Suppliers Factory - this compound Price - WINCHEM [pigment-dye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. 16889-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvatochromism effect on third-order NLO properties of Azo dye - ProQuest [proquest.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. Disperse Red 60 - Wikipedia [en.wikipedia.org]

- 9. China Disperse Red 60 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]

- 10. Buy Disperse Red 60 (EVT-316321) | 17418-58-5 [evitachem.com]

- 11. Disperse Red 82 | 12223-42-6 | Benchchem [benchchem.com]

- 12. chembk.com [chembk.com]

- 13. epsilonpigments.com [epsilonpigments.com]

- 14. Disperse Red 82 | C21H21N5O6 | CID 121639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Disperse Red 82 | 30124-94-8 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of Disperse Red 73 in Organic Solvents

This compound (C.I. 11116) is a monoazo dye recognized for its application in dyeing synthetic fibers, particularly polyester.[1] Its chemical formula is C₁₈H₁₆N₆O₂ and it has a molecular weight of 348.36 g/mol .[1] Understanding the solubility of this dye in various organic solvents is crucial for its effective application in the textile industry, as well as for research and development purposes. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility of this compound

Quantitative solubility data has been determined for this compound in supercritical carbon dioxide (sc-CO₂), a non-polar solvent, under various temperature and pressure conditions. The solubility was found to be in the range of 1.96–12.38 × 10⁻⁶ mol/mol at temperatures from 343.15 to 403.15 K and pressures from 14 to 26 MPa.[4]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Description |

| Ethanol | Polar Protic | Data not available | Soluble[1][3] |

| Acetone | Polar Aprotic | Data not available | Soluble[1][3] |

| Benzene | Non-polar | Data not available | Soluble[1][3] |

| Supercritical Carbon Dioxide (sc-CO₂) | Non-polar | 1.96–12.38 × 10⁻⁶ mol/mol (at 343.15–403.15 K and 14–26 MPa)[4] | Soluble |

Experimental Protocols for Solubility Determination

The solubility of disperse dyes like this compound in organic solvents can be quantitatively determined using established laboratory methods. The following are detailed protocols for the gravimetric and spectrophotometric methods.

2.1. Gravimetric Method

The gravimetric method is a direct approach to determine solubility by measuring the mass of the dissolved solute in a known volume of a saturated solution.[5][6]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, the supernatant can be filtered through a syringe filter (e.g., 0.45 µm PTFE).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye).

-

Once the solvent has completely evaporated, dry the evaporating dish containing the dye residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dry dye residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved dye is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility (in g/L) = Mass of dissolved dye (g) / Volume of the filtered saturated solution (L).

-

2.2. Spectrophotometric Method

This indirect method determines the concentration of a solute in a saturated solution by measuring its absorbance of light at a specific wavelength.[1] This method is particularly suitable for colored compounds like this compound.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen organic solvent.

-

Using a UV-Vis spectrophotometer, scan the absorbance of this solution over a range of wavelengths (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

-

Separate a clear aliquot of the saturated solution as described in Step 2 of the gravimetric method.

-

Dilute a known volume of the saturated supernatant with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The solubility is equal to the concentration of the saturated solution and can be expressed in g/L or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or spectrophotometric method.

References

- 1. scielo.br [scielo.br]

- 2. orientjchem.org [orientjchem.org]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide [mdpi.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

Crystallization Behavior of Disperse Red 73 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73 (C.I. 11116) is a monoazo disperse dye widely utilized in the textile industry for coloring hydrophobic synthetic fibers. Its performance during the dyeing process is critically dependent on its crystallization behavior in solution. Uncontrolled crystallization can lead to the formation of large, uneven particles, resulting in poor dye dispersion, reduced color yield, and inconsistent fabric quality. Understanding and controlling the factors that govern the solubility, nucleation, and crystal growth of this compound is therefore essential for process optimization and quality assurance.

This technical guide provides an in-depth overview of the known crystallization characteristics of this compound. It summarizes available quantitative data, details relevant experimental protocols for characterization, and presents visual workflows to elucidate key processes. Due to the limited availability of public data specifically for this compound in common organic solvents, some sections provide generalized methodologies and data templates applicable to disperse dyes.

Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 11116 | |

| CAS Number | 16889-10-4 | |

| Molecular Formula | C₁₈H₁₆N₆O₂ | [1] |

| Molecular Weight | 348.36 g/mol | [1] |

| Chemical Structure | Single Azo Class | [1] |

| Appearance | Dark Red Powder | [1] |

| General Solubility | Soluble in ethanol, acetone, benzene. | [1] |

Quantitative Data on Crystallization Behavior

Solubility in Supercritical Carbon Dioxide

The solubility of this compound in supercritical carbon dioxide (sc-CO₂) is a critical parameter for modern, environmentally friendly dyeing processes. A study by Su et al. (2022) provides the most comprehensive quantitative data available.[1] The solubility (expressed as a mole fraction, y) increases with both pressure and temperature.[1]

Table 1: Solubility of this compound in Supercritical CO₂ [1]

| Temperature (K) | Pressure (MPa) | CO₂ Density (g/L) | Solubility (y x 10⁶ mol/mol) |

| 343.15 | 14 | 338.48 | 1.96 |

| 343.15 | 18 | 511.45 | 3.31 |

| 343.15 | 22 | 610.15 | 5.23 |

| 343.15 | 26 | 679.52 | 7.21 |

| 363.15 | 14 | 288.75 | 2.59 |

| 363.15 | 18 | 419.62 | 4.88 |

| 363.15 | 22 | 519.85 | 7.74 |

| 363.15 | 26 | 592.54 | 10.61 |

| 383.15 | 14 | 254.91 | 3.42 |

| 383.15 | 18 | 365.17 | 6.55 |

| 383.15 | 22 | 457.73 | 10.45 |

| 383.15 | 26 | 528.25 | 14.33 |

| 403.15 | 14 | 228.98 | 4.54 |

| 403.15 | 18 | 326.75 | 8.65 |

| 403.15 | 22 | 414.73 | 13.91 |

| 403.15 | 26 | 483.74 | 19.78 |

Data extracted from Su, Y., et al. (2022).[1]

Solubility in Organic Solvents

Table 2: Template for Experimentally Determined Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Acetone | 25 | [Insert Data] | [Insert Data] |

| Acetone | 40 | [Insert Data] | [Insert Data] |

| Acetone | 55 | [Insert Data] | [Insert Data] |

| Ethanol | 25 | [Insert Data] | [Insert Data] |

| Ethanol | 40 | [Insert Data] | [Insert Data] |

| Ethanol | 60 | [Insert Data] | [Insert Data] |

| Toluene | 25 | [Insert Data] | [Insert Data] |

| Toluene | 50 | [Insert Data] | [Insert Data] |

| Toluene | 75 | [Insert Data] | [Insert Data] |

Crystal Growth and Nucleation Kinetics

There is currently no published quantitative data on the crystal growth or nucleation rates for this compound in any solvent system. Research in this area would require dedicated experimental investigation using techniques described in Section 4.0.

Experimental Protocols

Protocol for Determining Solubility in Organic Solvents

This protocol describes a reliable spectrophotometric method for determining the equilibrium solubility of this compound in a given organic solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound.

Principle: The concentration of a colored solute is proportional to its absorbance at the wavelength of maximum absorbance (λmax), according to the Beer-Lambert Law.

Methodology:

-

Determination of λmax:

-

Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer (e.g., over 400-700 nm) to identify the λmax. This wavelength will be used for all subsequent measurements.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of known concentration (e.g., 100 mg/L) by accurately weighing this compound and dissolving it in the solvent.

-

Create a series of standard solutions of decreasing concentration via serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a calibration curve of Absorbance vs. Concentration and determine the linear equation (y = mx + c).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or shaker bath).

-

Agitate the slurry at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis and Calculation:

-

Allow the slurry to settle. Withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to remove all solid particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculate the concentration of the diluted sample using the calibration curve equation.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent at that temperature.

-

Protocol for Measuring Crystal Growth Rate by Desupersaturation

This method measures the bulk crystal growth rate by monitoring the depletion of solute concentration in a seeded, supersaturated solution over time.

Objective: To determine the crystal growth kinetics of this compound.

Principle: In a seeded, supersaturated solution where nucleation is negligible, the decrease in solute concentration over time is due to the growth of the existing seed crystals.

Methodology:

-

System Setup:

-

Use a jacketed, stirred crystallizer equipped with in-situ concentration monitoring (e.g., ATR-FTIR or UV-Vis probe) and temperature control.

-

-

Solution Preparation:

-

Prepare a saturated solution of this compound in the chosen solvent at a known high temperature (T₁).

-

Filter the solution to remove any undissolved particles.

-

-

Experimental Run:

-

Cool the clear, saturated solution to the desired experimental temperature (T₂) to create a known level of supersaturation.

-

Add a precisely weighed amount of well-characterized seed crystals of this compound to the solution. The seeds should have a narrow size distribution.

-

Immediately begin monitoring the solute concentration and temperature over time.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time. This is the desupersaturation curve.

-

The crystal growth rate (G) can be modeled using the population balance equation and the measured desupersaturation data. A common empirical model relates the growth rate to the supersaturation (σ): G = kgσg where kg is the growth rate constant and g is the order of the growth kinetics.

-

Parameters kg and g are determined by fitting the model to the experimental data.[2]

-

Protocol for Polymorphism Screening

This protocol outlines a general approach to investigate if this compound can exist in different crystalline forms (polymorphs).

Objective: To identify potential polymorphs of this compound.

Methodology:

-

Crystal Generation:

-

Crystallize this compound from a wide variety of solvents with different polarities (e.g., acetone, ethanol, toluene, ethyl acetate, heptane).

-

Employ different crystallization techniques:

-

Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature.

-

Cooling Crystallization: Slowly cool a hot, saturated solution.

-

Anti-Solvent Addition: Add a solvent in which the dye is insoluble (an anti-solvent) to a saturated solution.

-

Slurrying: Stir a suspension of the dye in a solvent at different temperatures for an extended period.

-

-

-

Solid-State Characterization:

-

Isolate the solid crystals from each experiment.

-

Analyze each batch of crystals using a combination of analytical techniques to identify different solid forms:

-

Powder X-Ray Diffraction (PXRD): The primary tool for identifying different crystal lattices. Different polymorphs will produce distinct diffraction patterns.

-

Differential Scanning Calorimetry (DSC): Can identify different melting points, heats of fusion, and solid-solid phase transitions, which are characteristic of different polymorphs.

-

Thermogravimetric Analysis (TGA): Used to identify solvates by detecting weight loss upon heating.

-

Infrared (IR) or Raman Spectroscopy: Different polymorphs may show subtle but distinct differences in their vibrational spectra due to different molecular conformations or intermolecular interactions.

-

Microscopy: To observe different crystal habits (shapes).

-

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Figure 1: Workflow for Spectrophotometric Solubility Determination.

Figure 2: Workflow for Measuring Crystal Growth Rate.

Figure 3: Workflow for Polymorphism Screening.

Factors Influencing Crystallization

Several key factors must be controlled to manage the crystallization of this compound in solution:

-

Temperature: As a primary driver of solubility, temperature control is crucial. Rapid cooling generally leads to high supersaturation, favoring nucleation over growth and resulting in many small crystals. However, if cooling is too fast, it can also lead to the formation of large, poorly formed crystals.

-

Dye Concentration: Higher concentrations increase the likelihood of nucleation and crystallization.[3] Maintaining the concentration below the saturation point is necessary to prevent unwanted precipitation.

-

pH: The pH of the solution can influence the surface charge of the dye molecules and their interactions. For dyeing applications with this compound, a slightly acidic to neutral pH is often preferred to maintain good solubility and prevent excessive crystallization.[1]

-

Solvent Choice: The nature of the solvent significantly impacts solubility and crystal habit. This compound is soluble in polar aprotic and some polar protic solvents.

-

Additives: The presence of other chemicals, such as dispersing agents, leveling agents, or impurities, can significantly affect the crystallization behavior by altering solubility or inhibiting crystal growth.

Conclusion and Future Outlook

This technical guide has synthesized the available information on the crystallization behavior of this compound. A significant finding is the availability of quantitative solubility data in supercritical CO₂, which is vital for the advancement of sustainable dyeing technologies. However, there remains a notable lack of public data regarding its solubility in common organic solvents and its crystal growth kinetics. The experimental protocols and workflows provided herein offer a robust framework for researchers to generate this missing data. Future research should focus on systematically determining the solubility curves in industrially relevant solvents, quantifying nucleation and growth kinetics, and conducting thorough polymorphism screening to fully characterize and control the crystallization of this important disperse dye.

References

Chromophore system of Disperse Red 73 and color properties

An In-depth Technical Guide to the Chromophore System and Color Properties of C.I. Disperse Red 73

Introduction

C.I. This compound is a synthetic organic colorant belonging to the monoazo class of disperse dyes.[1] Identified by the Colour Index Number 11116 and CAS Registry Number 16889-10-4, it is primarily utilized in the dyeing of hydrophobic synthetic fibers, most notably polyester and acetate, due to its insolubility in water and ability to disperse in an aqueous medium.[2][3] The dye is recognized for producing a vibrant, blue-toned red hue with good overall fastness properties.[1][4] This guide provides a detailed technical examination of its chromophore system, the structural basis for its color, and the experimental methods used for its characterization, aimed at researchers and professionals in chemistry and material science.

The Chromophore System of this compound

The color of this compound originates from its specific molecular structure, which is engineered to absorb light in the green region of the visible spectrum, resulting in the perception of its complementary color, red. The core of its color-producing capability lies in a highly conjugated "push-pull" electronic system.

2.1 Molecular Structure

This compound, with the chemical name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile, is synthesized through the diazotization of 2-cyano-4-nitroaniline followed by an azo coupling reaction with N-ethyl-N-cyanoethylaniline.[1][3]

The key components of its chromophore are:

-

Azo Group (-N=N-): This is the central chromophoric unit that links two aromatic ring systems. Its π-electrons are integral to the delocalized electron system of the molecule.

-

Diazo Component (from 2-cyano-4-nitroaniline): This part of the molecule contains strong electron-withdrawing groups (EWGs), specifically a nitro group (-NO2) and a cyano group (-CN). These groups are meta and para, respectively, to the azo bridge and function by pulling electron density from the conjugated system.

-

Coupling Component (from N-ethyl-N-cyanoethylaniline): This moiety features a tertiary amine group with ethyl and cyanoethyl substituents, which acts as a powerful electron-donating group (EDG). It pushes electron density into the conjugated system.

This arrangement creates an intramolecular charge-transfer (ICT) system. The electron-donating amino group "pushes" electrons through the conjugated π-system of the phenyl ring and the azo bridge, towards the electron-withdrawing nitro and cyano groups that "pull" the electrons. This extended delocalization of π-electrons across the molecule lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the molecule can absorb lower-energy photons, shifting its maximum absorption wavelength (λmax) into the visible spectrum. The specific positioning of the potent EWGs and the EDG fine-tunes this absorption to produce the characteristic bluish-red shade.

Synthesis Pathway

The industrial synthesis of this compound is a two-step process common for azo dyes, involving diazotization and azo coupling.

Caption: Synthesis of this compound via diazotization and azo coupling.

Data Presentation: Physicochemical and Color Properties

The following table summarizes the key identifying and performance characteristics of C.I. This compound.

| Property | Value / Description | Reference(s) |

| Identifier | ||

| C.I. Name | This compound | [1] |

| C.I. Number | 11116 | [1] |

| CAS Number | 16889-10-4 | [1][5] |

| Molecular Formula | C₁₈H₁₆N₆O₂ | [1][5] |

| Molecular Weight | 348.36 g/mol | [1][5] |

| Physical Properties | ||

| Appearance | Dark red powder | [2][4] |

| Solubility | Soluble in ethanol, acetone, benzene; Insoluble in water. | [3][4] |

| Spectral Properties | ||

| Maximum Absorption (λmax) | No specific value is publicly cited in the searched literature. Estimated to be in the 500-560 nm range in common organic solvents, corresponding to its absorption of green-cyan light. | - |

| Molar Absorptivity (ε) | Not publicly available in the searched literature. | - |

| Fastness Properties (Polyester) | ||

| Light Fastness (ISO 105-B02) | 6 | [3][4] |

| Washing Fastness (ISO 105-C03) | 5 | [4] |

| Sublimation (Dry Heat) | 5 | [4] |

Experimental Protocols

The primary technique for characterizing the color properties of this compound is UV-Visible (UV-Vis) Spectrophotometry, which measures the absorption of light as a function of wavelength.

5.1 Protocol: Determination of Maximum Absorption Wavelength (λmax)

This protocol outlines the procedure for measuring the λmax of this compound in a suitable organic solvent (e.g., acetone, ethanol, or DMF).

1. Objective: To determine the wavelength at which this compound exhibits maximum absorbance of light in a specified solvent.

2. Materials and Equipment:

-

C.I. This compound powder

-

Spectroscopic grade solvent (e.g., acetone)

-

Analytical balance

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

3. Procedure:

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound powder and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of the chosen solvent and then dilute to the mark to create a stock solution (e.g., 100 mg/L). Ensure complete dissolution.

-

Preparation of Working Solution: Pipette an aliquot of the stock solution (e.g., 1 mL) into a 10 mL volumetric flask and dilute with the same solvent to obtain a working solution with an expected absorbance in the optimal range (0.2 - 0.8 A.U.).

-

Instrument Calibration: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Blanking: Fill a cuvette with the pure solvent to be used as the reference (blank). Place it in the reference holder of the spectrophotometer. Fill a second cuvette with the same pure solvent and place it in the sample holder. Run a baseline correction over the desired wavelength range (e.g., 350-700 nm) to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it twice with the prepared working solution of this compound, and then fill it. Place the cuvette back into the sample holder.

-

Spectrum Acquisition: Scan the sample over the wavelength range of 350-700 nm. The instrument will plot absorbance versus wavelength.

-

Data Analysis: Identify the wavelength corresponding to the highest peak in the absorption spectrum. This value is the λmax.

5.2 Experimental Workflow Diagram

The following diagram illustrates the logical flow for the spectrophotometric analysis of this compound.